PSI-7409 tetrasodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

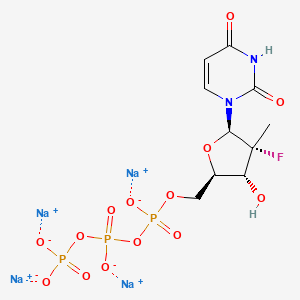

tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FN2O14P3.4Na/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,7-,8-,10-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVRFPOAFPAGDY-DLULJLDFSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN2Na4O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PSI-7409 Tetrasodium: A Deep Dive into the Mechanism of Action of a Potent HCV Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7409, the pharmacologically active triphosphate metabolite of the groundbreaking direct-acting antiviral agent sofosbuvir (B1194449), represents a cornerstone in the curative treatment of Hepatitis C Virus (HCV) infection. This technical guide provides a comprehensive examination of the core mechanism of action of PSI-7409 tetrasodium (B8768297). It details the intricate metabolic activation pathway from the prodrug sofosbuvir, elucidates the molecular interactions with the viral RNA-dependent RNA polymerase (NS5B), and presents a quantitative analysis of its potent inhibitory activity across various HCV genotypes. Furthermore, this document outlines the detailed experimental protocols for key in vitro assays used to characterize its antiviral profile and includes visualizations of the critical pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Hepatitis C is a global health challenge, and the advent of direct-acting antivirals (DAAs) has revolutionized its treatment landscape. Sofosbuvir, a nucleotide analog prodrug, is a pangenotypic inhibitor of the HCV NS5B polymerase, an enzyme essential for viral replication. The clinical efficacy of sofosbuvir is entirely dependent on its intracellular conversion to the active triphosphate form, PSI-7409. Understanding the precise mechanism by which PSI-7409 exerts its antiviral effect is critical for the development of next-generation therapies and for managing the rare instances of drug resistance.

The Metabolic Activation Pathway of Sofosbuvir to PSI-7409

Sofosbuvir is administered as a phosphoramidate (B1195095) prodrug to enhance its cell permeability and facilitate its delivery to hepatocytes, the primary site of HCV replication. Once inside the hepatocyte, sofosbuvir undergoes a multi-step enzymatic conversion to its active triphosphate form, PSI-7409.

The metabolic activation cascade is initiated by the hydrolysis of the carboxyl ester moiety, a reaction catalyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1). This is followed by the cleavage of the phosphoramidate bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), yielding the monophosphate intermediate. Subsequent phosphorylations, catalyzed by pyrimidine (B1678525) nucleotide kinases, convert the monophosphate to the diphosphate (B83284) and finally to the active triphosphate, PSI-7409.

Molecular Mechanism of Action

The antiviral activity of PSI-7409 is a direct consequence of its interaction with the HCV NS5B polymerase, a key enzyme that catalyzes the replication of the viral RNA genome.

Inhibition of HCV NS5B Polymerase

PSI-7409 acts as a competitive inhibitor of the natural nucleotide substrate, uridine triphosphate (UTP). Structurally, PSI-7409 mimics UTP and binds to the active site of the NS5B polymerase. The active site of the polymerase, located in the palm domain, contains conserved motifs crucial for catalysis. Key residues, such as Asp220, Asp318, and Asp319, are involved in coordinating magnesium ions, which are essential for the phosphodiester bond formation. The S282 residue plays a role in discriminating between ribo- and deoxyribonucleotides.

Upon binding to the active site, PSI-7409 is incorporated into the nascent viral RNA chain. However, the presence of a 2'-C-methyl group on the ribose sugar of PSI-7409 sterically hinders the formation of the subsequent phosphodiester bond. This steric clash prevents the addition of the next nucleotide, effectively terminating the elongation of the RNA chain. This chain-terminating property is the ultimate cause of the potent inhibition of HCV replication.

Quantitative Analysis of Inhibitory Activity

The potency of PSI-7409 has been extensively characterized using in vitro enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of HCV NS5B Polymerase by PSI-7409

| HCV Genotype | NS5B Polymerase Construct | IC₅₀ (μM) |

| 1b (Con1) | Recombinant | 1.6[1][2] |

| 2a (JFH-1) | Recombinant | 2.8[1][2] |

| 3a | Recombinant | 0.7[1][2] |

| 4a | Recombinant | 2.6[1][2] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: In Vitro Antiviral Activity of Sofosbuvir (as a proxy for PSI-7409 formation) in HCV Replicon Assays

| HCV Genotype | Replicon System | EC₅₀ (nM) | CC₅₀ (μM) | Selectivity Index (SI) |

| 1a | Clinical Isolate | 62 | >100 | >1613 |

| 1b | Clinical Isolate | 102 | >100 | >980 |

| 2a | JFH-1 | 29 | >100 | >3448 |

| 3a | Clinical Isolate | 81 | >100 | >1235 |

| 4a | Clinical Isolate | ~130 | >100 | >769 |

| 5a | Chimeric Replicon | 40-110 | >100 | >909-2500 |

| 6a | Chimeric Replicon | 30-140 | >100 | >714-3333 |

EC₅₀ (Half-maximal effective concentration) is the concentration of the drug that gives a half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of the drug that kills 50% of the cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the therapeutic window of the drug.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of PSI-7409 to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 20 mM HEPES (pH 7.3), 5 mM MnCl₂, 500 μM GTP, 100 μM ATP and UTP, and a radiolabeled nucleotide such as 1 μCi α[³²P]CTP.

-

Enzyme Pre-incubation: Recombinant HCV NS5B polymerase (200 nM) is pre-incubated in the reaction mixture for 30 minutes at room temperature.

-

Inhibitor Addition: Serial dilutions of PSI-7409 tetrasodium are added to the pre-incubated enzyme mixture.

-

Reaction Initiation: The polymerase reaction is initiated by the addition of a symmetric RNA template (e.g., LE-19) capable of de novo initiation and primer extension.

-

Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).

-

Quenching: The reaction is stopped by the addition of an EDTA/formamide loading buffer.

-

Product Analysis: The radiolabeled RNA products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or phosphorimaging.

-

Data Analysis: The intensity of the product bands is quantified to determine the extent of inhibition at each PSI-7409 concentration, and the IC₅₀ value is calculated.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV RNA replication in a human hepatoma cell line.

Methodology:

-

Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing a luciferase reporter gene) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of sofosbuvir. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for HCV replication and the intracellular conversion of sofosbuvir to PSI-7409.

-

Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or resazurin-based) is performed on the same cell line to determine the CC₅₀ of the compound.

-

Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that inhibits HCV replicon replication by 50% compared to the vehicle control. The Selectivity Index (SI) is then calculated as CC₅₀/EC₅₀.

Resistance

The primary resistance-associated substitution (RAS) for sofosbuvir is S282T in the NS5B polymerase. This mutation confers a low to moderate level of resistance, with a fold-change in EC₅₀ values typically ranging from 2.4 to 18-fold, depending on the HCV genotype. The S282T mutation comes at a significant cost to viral fitness, which likely explains its rare emergence in clinical settings.

Conclusion

This compound, the active metabolite of sofosbuvir, is a highly potent and pangenotypic inhibitor of the HCV NS5B polymerase. Its mechanism of action, involving competitive inhibition of the natural nucleotide substrate and subsequent chain termination of viral RNA synthesis, is well-characterized. The quantitative data from in vitro and cell-based assays confirm its high potency and favorable selectivity profile. A thorough understanding of its metabolic activation, molecular interactions, and susceptibility to resistance is paramount for the continued advancement of antiviral therapies against Hepatitis C.

References

- 1. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 2. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

PSI-7409 Tetrasodium: The Active Antiviral Agent of Sofosbuvir

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sofosbuvir (B1194449) (brand name Sovaldi) is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a direct-acting antiviral (DAA), it offers a highly effective and well-tolerated therapeutic option.[1][2] Sofosbuvir itself is a phosphoramidate (B1195095) prodrug, meaning it is administered in an inactive form and must be metabolized within the body to exert its therapeutic effect.[1][3][4][5] The pharmacologically active agent responsible for its potent antiviral activity is the uridine (B1682114) nucleotide analog triphosphate, PSI-7409, also known as GS-461203.[1][6][7][8] This document provides a detailed technical overview of the metabolic activation, mechanism of action, and key experimental data related to PSI-7409.

Metabolic Activation Pathway of Sofosbuvir to PSI-7409

The conversion of sofosbuvir to its active triphosphate form, PSI-7409, is a multi-step intracellular process that occurs predominantly in hepatocytes.[3][4][8]

-

Initial Hydrolysis: After oral administration and absorption, sofosbuvir enters the hepatocytes. The first step involves the hydrolysis of the carboxyl ester moiety, a reaction catalyzed by human carboxylesterase 1 (CES1) and/or cathepsin A (CatA), to form an intermediate known as "metabolite X".[4][9][10]

-

Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the monophosphate form of the nucleoside analog.[3][4]

-

Sequential Phosphorylation: This monophosphate metabolite subsequently undergoes two sequential phosphorylation steps. The first phosphorylation is catalyzed by uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) to yield the diphosphate (B83284) form.[3][4] The final step is the phosphorylation to the active triphosphate, PSI-7409, which is catalyzed by nucleoside diphosphate kinase (NDPK).[3][4]

This active triphosphate, PSI-7409, is then available to inhibit viral replication. Concurrently, a dephosphorylation pathway can lead to the formation of the inactive nucleoside metabolite GS-331007, which is the major circulating drug-related species found in plasma.[3][7][8]

Mechanism of Action: NS5B Polymerase Inhibition

The primary target of PSI-7409 is the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase.[1] This enzyme is essential for the replication of the viral RNA genome and lacks a human homolog, making it an ideal target for antiviral therapy.[11][12]

PSI-7409 acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate.[3] It is recognized by the NS5B polymerase and incorporated into the nascent viral RNA strand.[1][6] However, the presence of the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of PSI-7409 sterically hinders the addition of the next incoming nucleotide.[6] This prevents the formation of the subsequent phosphodiester bond, effectively halting the elongation of the RNA chain and terminating viral replication.[1][3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sofosbuvir: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 12. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PSI-7409 Tetrasodium: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7409, the tetrasodium (B8768297) salt of 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine-5'-triphosphate, is the pharmacologically active metabolite of the blockbuster anti-hepatitis C virus (HCV) drug, sofosbuvir (B1194449) (PSI-7977). As a nucleotide analog, PSI-7409 acts as a potent and selective inhibitor of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, functioning as a chain terminator during viral RNA replication. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PSI-7409 tetrasodium, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

PSI-7409 is a modified uridine (B1682114) nucleotide triphosphate. The key structural modifications, the 2'-α-fluoro and 2'-β-C-methyl groups on the ribose sugar, are crucial for its potent antiviral activity and selectivity. The tetrasodium salt form enhances its stability and solubility.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate[2] |

| Molecular Formula | C₁₀H₁₂FN₂Na₄O₁₄P₃[2] |

| Molecular Weight | 588.09 g/mol [2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (≥ 100 mg/mL) |

| Storage | Store at -20°C for short-term and -80°C for long-term stability.[3] |

Mechanism of Action

PSI-7409 is the active triphosphate form that directly inhibits the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome. After intracellular formation from its prodrug, sofosbuvir, PSI-7409 is incorporated into the nascent viral RNA strand by the NS5B polymerase. Due to the presence of the 2'-C-methyl group, it acts as a chain terminator, preventing further elongation of the RNA strand and thereby halting viral replication.[4][5]

Signaling Pathway: Intracellular Activation of Sofosbuvir to PSI-7409

The conversion of the prodrug sofosbuvir to the active triphosphate PSI-7409 occurs within hepatocytes through a multi-step enzymatic process.

Caption: Intracellular activation pathway of sofosbuvir to PSI-7409.

Biological Activity

PSI-7409 is a potent inhibitor of HCV NS5B polymerase across multiple HCV genotypes. Its activity is typically measured by in vitro polymerase assays, and the half-maximal inhibitory concentration (IC₅₀) values are determined.

Table 2: In Vitro Activity of PSI-7409 against HCV NS5B Polymerase

| HCV Genotype | IC₅₀ (μM) |

| Genotype 1b | 1.6[3][6] |

| Genotype 2a | 2.8[3][6] |

| Genotype 3a | 0.7[3][6] |

| Genotype 4a | 2.6[3][6] |

PSI-7409 exhibits high selectivity for the viral polymerase over human DNA and RNA polymerases, which contributes to its favorable safety profile.[3]

Experimental Protocols

Synthesis and Purification of this compound (General Protocol)

Synthesis:

-

Phosphorylation of the Nucleoside: The 5'-hydroxyl group of the protected nucleoside is first phosphorylated to the monophosphate. Various phosphorylating agents can be used, such as phosphorus oxychloride or phosphoramidite (B1245037) chemistry.

-

Conversion to Triphosphate: The nucleoside monophosphate is then converted to the triphosphate. A common method is the one-pot synthesis developed by Ludwig and Eckstein, which involves the activation of the monophosphate and subsequent reaction with pyrophosphate.

-

Deprotection: All protecting groups on the sugar and the phosphate (B84403) moieties are removed under appropriate conditions to yield the free nucleoside triphosphate.

Purification:

Purification of the crude PSI-7409 is critical to remove unreacted starting materials, byproducts, and partially phosphorylated species. Anion-exchange chromatography is the method of choice for separating nucleotides based on their charge.

-

Column Equilibration: An anion-exchange column (e.g., DEAE-Sephadex or a similar resin) is equilibrated with a low-concentration buffer, such as triethylammonium (B8662869) bicarbonate (TEAB).

-

Sample Loading: The crude reaction mixture is dissolved in the equilibration buffer and loaded onto the column.

-

Gradient Elution: The bound nucleotides are eluted with a linear gradient of increasing salt concentration (e.g., TEAB). The monophosphate, diphosphate, and triphosphate species will elute sequentially, with the triphosphate eluting at the highest salt concentration due to its greater negative charge.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired triphosphate using techniques like UV-Vis spectroscopy and HPLC.

-

Desalting and Conversion to Sodium Salt: The fractions containing pure PSI-7409 (as the triethylammonium salt) are pooled, and the volatile TEAB buffer is removed by lyophilization. The resulting solid is then converted to the tetrasodium salt by passing it through a cation-exchange column charged with sodium ions or by titration with a sodium salt solution followed by lyophilization.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of PSI-7409 to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase

-

RNA template (e.g., poly(A) or a heteropolymeric template)

-

RNA primer (if required by the template)

-

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

-

This compound

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

-

Stop solution (containing EDTA)

-

Scintillation cocktail or phosphorimager screen

Procedure:

-

Reaction Setup: In a microtiter plate, combine the assay buffer, RNA template, and primer (if applicable).

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the HCV NS5B polymerase to initiate the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Product Quantification: The amount of radiolabeled rNTP incorporated into the newly synthesized RNA is quantified. This can be done by spotting the reaction mixture onto a filter membrane, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter. Alternatively, the products can be separated by gel electrophoresis and quantified using a phosphorimager.

-

Data Analysis: The percentage of inhibition for each concentration of PSI-7409 is calculated relative to the positive control. The IC₅₀ value is then determined by fitting the dose-response data to a suitable equation.

Experimental Workflow: HCV NS5B Polymerase Inhibition Assay

References

Pan-Genotype Activity of PSI-7409 Against Hepatitis C Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7409, the active triphosphate metabolite of the prodrug sofosbuvir (B1194449) (PSI-7977), is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Its mechanism of action as a chain terminator following incorporation into the nascent viral RNA confers a high barrier to resistance and broad activity against all HCV genotypes.[3][4] This technical guide provides an in-depth overview of the pan-genotype activity of PSI-7409, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction to PSI-7409 and its Role in HCV Therapy

Hepatitis C is a liver disease caused by the hepatitis C virus, a single-stranded RNA virus.[5] A key enzyme in the HCV life cycle is the NS5B RNA-dependent RNA polymerase, which is responsible for replicating the viral genome.[3][6] PSI-7409 is a uridine (B1682114) nucleotide analog that acts as a competitive inhibitor of the NS5B polymerase.[5] It is delivered to hepatocytes as the phosphoramidate (B1195095) prodrug sofosbuvir, which is then metabolized intracellularly to the active triphosphate form, PSI-7409.[2][3] This active metabolite is incorporated into the elongating HCV RNA strand, leading to premature chain termination and inhibition of viral replication.[4] The high potency, pan-genotypic activity, and high barrier to resistance have made sofosbuvir a cornerstone of modern direct-acting antiviral (DAA) therapies for chronic HCV infection.[3][5]

Mechanism of Action

The antiviral activity of PSI-7409 is initiated by the intracellular conversion of its prodrug, sofosbuvir, into the active triphosphate form. This process involves several enzymatic steps within the hepatocyte. Once formed, PSI-7409 mimics the natural uridine triphosphate (UTP) and is recognized by the HCV NS5B polymerase. During viral RNA replication, the polymerase incorporates PSI-7409 into the newly synthesized RNA strand. The presence of a 2'-fluoro and 2'-C-methyl modification on the ribose sugar of PSI-7409 sterically hinders the addition of the next nucleotide, thereby terminating the elongation of the RNA chain.[4] This chain termination is the ultimate mechanism by which PSI-7409 exerts its potent antiviral effect.

Caption: Intracellular activation of Sofosbuvir and mechanism of action of PSI-7409.

Quantitative Efficacy Data

The pan-genotype activity of PSI-7409 has been demonstrated through extensive in vitro studies. The following tables summarize the inhibitory activity against various HCV genotypes.

Table 1: In Vitro Activity of PSI-7409 against HCV NS5B Polymerases

| HCV Genotype | NS5B Polymerase | IC50 (μM) |

| 1b | Con1 | 1.6 |

| 2a | JFH-1 | 2.8 |

| 3a | - | 0.7 |

| 4a | - | 2.6 |

Data sourced from MedchemExpress.[1][2]

Table 2: Selectivity of PSI-7409

| Polymerase | IC50 (μM) |

| Human DNA Polymerase α | 550 |

| Human DNA Polymerase β | >1000 |

| Human DNA Polymerase γ | >1000 |

Data sourced from MedchemExpress.[2]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM Tris-HCl), salts (e.g., 50 mM NaCl, 5 mM MgCl₂), a template RNA (e.g., HCV IRES), and a mixture of all four natural ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]UTP).[7]

-

Compound Addition: Increasing concentrations of PSI-7409 are added to the reaction mixture.

-

Enzyme Addition: The reaction is initiated by the addition of purified recombinant NS5B polymerase from the desired HCV genotype.[7]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for RNA synthesis.

-

Quenching: The reaction is stopped by the addition of a quenching solution, such as 0.5 M EDTA.[1]

-

Product Analysis: The newly synthesized radiolabeled RNA is separated from unincorporated nucleotides, typically by gel electrophoresis.

-

Quantification: The amount of incorporated radiolabel is quantified using a phosphorimager. The IC50 value is then calculated from the dose-response curve.[7]

Caption: Workflow for the HCV NS5B polymerase inhibition assay.

HCV Replicon Assay

The HCV replicon system is a cell-based assay used to evaluate the antiviral activity of compounds against HCV RNA replication within human hepatoma cells (e.g., Huh-7).[8][9]

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[8]

-

Compound Treatment: The replicon-containing cells are treated with various concentrations of the test compound (e.g., PSI-7851, the prodrug of PSI-7409's diastereoisomer) for a specified period (e.g., 72 hours).[10]

-

Cell Lysis and Reporter Assay: After treatment, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. A decrease in reporter activity corresponds to an inhibition of HCV replication.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., methylene (B1212753) blue assay) is performed to ensure that the observed antiviral effect is not due to toxicity of the compound to the host cells.[10]

-

Data Analysis: The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) are calculated to determine the compound's potency and therapeutic index.

Caption: Workflow for the cell-based HCV replicon assay.

Resistance Profile

A key advantage of PSI-7409 is its high barrier to resistance. The primary resistance-associated substitution (RAS) for sofosbuvir is S282T in the NS5B polymerase.[11] However, this substitution significantly impairs the replication fitness of the virus, making the emergence of resistant variants rare in clinical settings.[11] Studies have shown that even when S282T is detected at relapse, it often becomes undetectable over time, indicating its poor stability.[11]

Conclusion

PSI-7409 is a highly effective, pan-genotypic inhibitor of the HCV NS5B polymerase. Its mechanism as a chain terminator provides a high barrier to the development of clinically significant resistance. The data presented in this guide, along with the detailed experimental protocols, underscore the critical role of PSI-7409 (via its prodrug sofosbuvir) in the successful treatment of chronic hepatitis C across all major genotypes. This information serves as a valuable resource for researchers and professionals in the field of antiviral drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 10. In Vitro Study on Anti-Hepatitis C Virus Activity of Spatholobus suberectus Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Intracellular Transformation of PSI-7977 to PSI-7409: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7977, widely known as sofosbuvir, is a cornerstone in the treatment of chronic hepatitis C virus (HCV) infection. As a direct-acting antiviral agent, its efficacy hinges on its intracellular conversion to the pharmacologically active nucleoside triphosphate analog, PSI-7409 (GS-461203). This transformation is a multi-step enzymatic cascade predominantly occurring within hepatocytes, the primary site of HCV replication. Understanding the intricacies of this metabolic activation pathway is paramount for the development of novel nucleotide prodrugs and for optimizing therapeutic strategies. This technical guide provides an in-depth exploration of the intracellular formation of PSI-7409 from PSI-7977, detailing the enzymatic players, reaction kinetics, and experimental methodologies used to elucidate this critical process.

The Metabolic Activation Pathway of PSI-7977

PSI-7977 is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. This formulation is designed to enhance cell permeability and deliver the monophosphate metabolite into hepatocytes, bypassing the often inefficient initial phosphorylation step of the parent nucleoside.[1] Once inside the hepatocyte, PSI-7977 undergoes a series of enzymatic reactions to yield the active triphosphate form, PSI-7409. This active metabolite then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.[2]

The key enzymatic steps in the activation of PSI-7977 are:

-

Carboxylester Hydrolysis: The first step involves the hydrolysis of the carboxyl ester moiety of the alaninyl phosphoramidate. This reaction is catalyzed by two key enzymes: Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[3] This stereospecific reaction yields a common intermediate metabolite, PSI-352707.[3]

-

Phosphoramidate Cleavage: The alaninyl moiety is then cleaved from PSI-352707 by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), a phosphoramidase.[3] This step releases the monophosphate metabolite, PSI-7411 (GS-331007 monophosphate).

-

Sequential Phosphorylation: PSI-7411 is subsequently phosphorylated in two consecutive steps to form the active triphosphate.

-

The first phosphorylation, converting PSI-7411 to the diphosphate (B83284) metabolite PSI-7410, is catalyzed by UMP-CMP kinase.[3]

-

The final phosphorylation, from PSI-7410 to the active PSI-7409, is carried out by nucleoside diphosphate (NDP) kinase.[3]

-

Quantitative Analysis of Metabolite Formation

The efficiency of the intracellular conversion of PSI-7977 to PSI-7409 is a critical determinant of its antiviral potency. The following tables summarize the available quantitative data on the kinetics of the enzymatic reactions and the intracellular concentrations of the metabolites.

Table 1: Enzyme Kinetic Parameters for PSI-7977 Activation Pathway

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Cathepsin A | PSI-7977 | N/A | N/A | N/A | [4] |

| Carboxylesterase 1 | PSI-7977 | N/A | N/A | N/A | [4] |

| HINT1 | PSI-352707 | >1500 | N/D | N/D | [2] |

| UMP-CMP Kinase | PSI-7411 | N/A | N/A | N/A | |

| NDP Kinase | PSI-7410 | N/A | N/A | N/A |

N/A: Not Available in the reviewed literature. N/D: Not Determined due to high Km value. Note: While precise Km and kcat values for all steps are not consistently reported, studies indicate that the conversion of PSI-352707 to PSI-7411 by HINT1 is a rate-limiting step in the overall pathway.[4]

Table 2: Intracellular Concentrations of PSI-7977 Metabolites in Primary Human Hepatocytes and Clone A Cells

| Metabolite | Cell Type | Time Point | Concentration (µM) | Reference |

| PSI-352707 | Primary Human Hepatocytes | 4 h | High | [4] |

| PSI-352707 | Clone A Cells | 4 h | High | [4] |

| PSI-7409 | Primary Human Hepatocytes | 4 h | ~100 | [5] |

| PSI-7409 | Primary Human Hepatocytes | 48 h | ~100 | [5] |

| PSI-7409 | Clone A Cells | 48 h | ~25 | [5] |

Note: The higher concentration of the active metabolite PSI-7409 in primary human hepatocytes compared to the Huh-7 derived clone A cells highlights the importance of using relevant cell models for studying drug metabolism.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the intracellular metabolism of PSI-7977. Below are protocols for key experiments.

Protocol 1: Analysis of Intracellular Metabolites by HPLC-MS/MS

This protocol describes the extraction and quantification of PSI-7977 and its metabolites from cultured hepatocytes.

1. Cell Culture and Treatment:

- Plate primary human hepatocytes or other suitable cell lines (e.g., Huh-7) in 6-well plates.

- Allow cells to adhere overnight.

- Incubate cells with a known concentration of PSI-7977 (e.g., 10 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).

2. Metabolite Extraction:

- At each time point, aspirate the medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

- Add 500 µL of ice-cold 70% methanol (B129727) to each well and scrape the cells.

- Transfer the cell suspension to a microcentrifuge tube.

- Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.

- Reconstitute the dried extract in 100 µL of mobile phase for analysis.

3. HPLC-MS/MS Analysis:

- Chromatographic Separation:

- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Mass Spectrometry Detection:

- Ionization Mode: Electrospray ionization (ESI) in positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM transitions for each analyte and internal standard should be optimized. Example transitions:

- PSI-7977: m/z 530.2 -> 331.1

- PSI-7409: m/z 501.1 -> 125.0

- Quantification:

- Generate a standard curve for each metabolite using authentic standards.

- Normalize the peak areas of the metabolites to the peak area of an internal standard (e.g., a stable isotope-labeled analog).

Protocol 2: In Vitro Enzymatic Assay for Cathepsin A and CES1 Activity

This protocol measures the initial hydrolysis of PSI-7977 by recombinant Cathepsin A and CES1.

1. Reagents:

- Recombinant human Cathepsin A and CES1.

- Cathepsin A assay buffer: 50 mM sodium acetate, 100 mM NaCl, pH 5.5.

- CES1 assay buffer: 100 mM potassium phosphate, pH 7.4.

- PSI-7977 stock solution in DMSO.

- Quenching solution: Acetonitrile with an internal standard.

2. Assay Procedure:

- Prepare reaction mixtures containing the respective assay buffer and enzyme (e.g., 10 nM Cathepsin A or 50 nM CES1).

- Pre-incubate the reaction mixtures at 37°C for 5 minutes.

- Initiate the reaction by adding PSI-7977 to a final concentration of interest (e.g., 100 µM).

- Incubate at 37°C for a specified time (e.g., 15 minutes), ensuring the reaction is in the linear range.

- Stop the reaction by adding an equal volume of quenching solution.

- Centrifuge to pellet the precipitated protein.

- Analyze the supernatant for the formation of PSI-352707 by HPLC-MS/MS as described in Protocol 1.

3. Data Analysis:

- Calculate the rate of product formation (pmol/min/mg protein).

- To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of PSI-7977.

Protocol 3: Western Blot Analysis of Metabolizing Enzymes

This protocol is for the semi-quantitative determination of the protein expression levels of Cathepsin A, CES1, and HINT1 in cell lysates.

1. Cell Lysis:

- Wash cultured cells with ice-cold PBS.

- Lyse the cells in RIPA buffer containing protease inhibitors.

- Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by SDS-polyacrylamide gel electrophoresis.

- Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies specific for Cathepsin A, CES1, or HINT1 overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

4. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

- Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Intracellular metabolic activation pathway of PSI-7977 to PSI-7409.

Caption: Experimental workflow for intracellular metabolite quantification.

Conclusion

The intracellular conversion of the prodrug PSI-7977 to its active triphosphate form, PSI-7409, is a sophisticated and efficient process that is central to its potent anti-HCV activity. This guide has provided a detailed overview of the multi-enzyme pathway, summarized the available quantitative data, and presented key experimental protocols for its investigation. A thorough understanding of this metabolic activation is essential for the rational design of next-generation nucleotide analog prodrugs with improved therapeutic profiles. Further research to fully elucidate the kinetic parameters of each enzymatic step will provide a more complete quantitative picture of this critical intracellular transformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Active Triphosphate Form of Sofosbuvir: A Technical Guide to its Core Anti-HCV Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the triphosphate form of sofosbuvir (B1194449), GS-461203, the active metabolite responsible for the potent inhibition of the hepatitis C virus (HCV) NS5B polymerase. This document details its mechanism of action, quantitative inhibitory properties, the metabolic pathway leading to its formation, and the experimental protocols used for its characterization.

Introduction: The Cornerstone of HCV Therapy

Sofosbuvir is a cornerstone of modern direct-acting antiviral (DAA) therapy for chronic hepatitis C infection.[1][2] It is a nucleotide analog prodrug that, upon administration, undergoes intracellular metabolism to its pharmacologically active uridine (B1682114) analog triphosphate form, GS-461203 (also known as 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate).[3] This active metabolite is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[4] By acting as a chain terminator, GS-461203 effectively halts viral RNA synthesis, leading to a rapid decline in viral load.[1]

Metabolic Activation of Sofosbuvir

The conversion of the sofosbuvir prodrug to its active triphosphate form is a multi-step process occurring primarily within hepatocytes. This pathway is designed to efficiently deliver the negatively charged nucleotide analog into the target cells.

The key enzymatic steps are as follows:

-

Carboxylesterase 1 (CES1) or Cathepsin A (CatA): These enzymes catalyze the hydrolysis of the carboxyl ester moiety of sofosbuvir.[5]

-

Histidine Triad Nucleotide-Binding Protein 1 (HINT1): HINT1 facilitates the cleavage of the phosphoramidate (B1195095) bond.[5]

-

Uridine Monophosphate-Cytidine Monophosphate Kinase 1 (UMP-CMPK1): This kinase phosphorylates the resulting monophosphate to a diphosphate (B83284).[3]

-

Nucleoside Diphosphate Kinase (NDPK): NDPK completes the activation by phosphorylating the diphosphate to the active triphosphate, GS-461203.[3]

Mechanism of Action: Chain Termination of Viral RNA Synthesis

The active triphosphate metabolite, GS-461203, acts as a competitive inhibitor of the natural substrate (uridine triphosphate) for the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA strand, GS-461203 leads to chain termination, thereby preventing the elongation of the viral genome. This is due to the 2'-C-methyl group, which creates a steric hindrance, preventing the formation of a phosphodiester bond with the next incoming nucleotide.

Quantitative Data

The inhibitory activity of GS-461203 against the HCV NS5B polymerase and its intracellular concentrations are critical parameters for its antiviral efficacy.

In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of GS-461203 against various HCV genotypes.

| Parameter | HCV Genotype | Value (µM) | Reference |

| IC50 | 1b | 1.6 | [6] |

| 2a | 2.8 | [6] | |

| 3a | 0.7 | [6] | |

| 4a | 2.6 | [6] | |

| Ki | Not Specified | 77.1 | [7] |

Intracellular Concentrations

The concentration of the active triphosphate form within hepatocytes is a key determinant of its antiviral effect.

| Sample Type | Condition | Concentration | Reference |

| Human Liver Tissue | Patients on sofosbuvir therapy | Median total sofosbuvir metabolites: 77.1 µM | [8][9] |

| Estimated triphosphate concentration: ~50 µM | [9] | ||

| Peripheral Blood Mononuclear Cells (PBMCs) | Day 10 of therapy in patients with SVR | 5.19 pmol/10^6 cells | [10] |

| Day 10 of therapy in patients who relapsed | 4.86 pmol/10^6 cells | [10] |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay quantifies the inhibitory effect of GS-461203 on the RNA-dependent RNA polymerase activity of NS5B.

Objective: To determine the IC50 value of GS-461203 against purified HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B protein

-

HCV RNA template

-

Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

-

Radioactively labeled or fluorescently tagged UTP

-

GS-461203 (PSI-7409)

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.5-8.0; 5 mM MgCl2; 1 mM DTT)[11][12]

-

Quenching solution

-

Scintillation counter or fluorescence reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NS5B polymerase, and the RNA template.

-

Add varying concentrations of GS-461203 to the reaction mixtures.

-

Initiate the polymerase reaction by adding the mixture of natural NTPs, including the labeled UTP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[6]

-

Terminate the reaction by adding a quenching solution.

-

Precipitate and wash the newly synthesized RNA to remove unincorporated labeled nucleotides.

-

Quantify the amount of incorporated label in the synthesized RNA using a scintillation counter or fluorescence reader.

-

Plot the percentage of inhibition against the concentration of GS-461203 and determine the IC50 value using a suitable curve-fitting model.

Quantification of Intracellular GS-461203

This protocol describes the extraction and quantification of GS-461203 from cells, typically hepatocytes or PBMCs.

Objective: To measure the intracellular concentration of the active triphosphate metabolite.

Materials:

-

Hepatocytes or PBMCs

-

Sofosbuvir

-

Cell lysis buffer

-

Perchloric acid or trichloroacetic acid for protein precipitation

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

-

Internal standard (a stable isotope-labeled analog of GS-461203)

Procedure:

-

Culture cells (e.g., primary human hepatocytes) and treat with sofosbuvir for a specified time.

-

Harvest the cells and wash them to remove any extracellular drug.

-

Lyse the cells using a suitable lysis buffer.

-

Precipitate proteins from the cell lysate using perchloric acid or trichloroacetic acid.

-

Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing the intracellular metabolites.

-

Add an internal standard to the supernatant.

-

Analyze the sample using a validated HPLC-MS/MS method to separate and quantify GS-461203.[13][14]

-

Normalize the quantified amount of GS-461203 to the number of cells to determine the intracellular concentration.

Resistance to Sofosbuvir

While sofosbuvir has a high barrier to resistance, certain amino acid substitutions in the NS5B polymerase can reduce its susceptibility.

The primary resistance-associated substitution (RAS) for sofosbuvir is S282T .[15] Other substitutions that have been associated with treatment failure, sometimes in combination, include L159F, C316N/H/Y, L320F/P, and V321A.[15][16]

The workflow for identifying sofosbuvir resistance mutations typically involves:

Conclusion

The triphosphate form of sofosbuvir, GS-461203, is a highly effective inhibitor of the HCV NS5B polymerase. Its efficient intracellular formation and potent chain-terminating mechanism of action are central to the clinical success of sofosbuvir-based regimens. A thorough understanding of its quantitative pharmacology and the methods for its characterization are essential for ongoing research and the development of future antiviral therapies.

References

- 1. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Factors Influencing the Intracellular Concentrations of the Sofosbuvir Metabolite GS-331007 (in PBMCs) at 30 Days of Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bfopcu.eg.net [bfopcu.eg.net]

- 8. researchgate.net [researchgate.net]

- 9. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 12. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jyoungpharm.org [jyoungpharm.org]

- 14. researchgate.net [researchgate.net]

- 15. Identification of NS5B resistance against SOFOSBUVIR in hepatitis C virus genotype 3a, naive and treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Selectivity of PSI-7409: A Potent Viral Polymerase Inhibitor with Minimal Impact on Human Polymerases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PSI-7409, the active triphosphate metabolite of the groundbreaking antiviral drug Sofosbuvir, demonstrates remarkable selectivity in its inhibition of the hepatitis C virus (HCV) NS5B polymerase over human DNA and RNA polymerases. This high degree of selectivity is a cornerstone of its clinical efficacy and favorable safety profile. This technical guide provides a comprehensive overview of the quantitative data supporting this selectivity, detailed experimental protocols for assessing polymerase inhibition, and visual representations of the metabolic activation pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of virology, pharmacology, and drug development.

Introduction

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic hepatitis C. Among these, Sofosbuvir (PSI-7977) has been a pivotal agent due to its pangenotypic activity and high barrier to resistance. Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active form, PSI-7409 (GS-461203), a uridine (B1682114) nucleotide analog triphosphate.[1][2] PSI-7409 functions as a chain terminator when incorporated into the nascent viral RNA by the HCV NS5B RNA-dependent RNA polymerase (RdRp), effectively halting viral replication.[1][3] A critical attribute for any successful antiviral nucleotide analog is its ability to selectively target the viral polymerase while sparing host cellular polymerases to minimize toxicity. This guide delves into the specifics of PSI-7409's selectivity for viral versus human polymerases.

Quantitative Analysis of Polymerase Inhibition

The inhibitory activity of PSI-7409 has been quantified against various viral and human polymerases using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biochemical function.

Table 1: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerases of Different Genotypes

| HCV Genotype | NS5B Polymerase | IC50 (μM) |

| Genotype 1b | Con1 | 1.6[4] |

| Genotype 2a | JFH1 | 2.8[4] |

| Genotype 3a | 0.7[4] | |

| Genotype 4a | 2.6[4] |

Table 2: Inhibitory Activity of PSI-7409 against Human DNA Polymerases

| Human Polymerase | IC50 (μM) | Notes |

| DNA Polymerase α | 550[1][4] | Weak inhibition observed. |

| DNA Polymerase β | > 1000[1][4] | No significant inhibition up to 1 mM. |

| DNA Polymerase γ | > 1000[1][4] | No significant inhibition up to 1 mM. |

Analysis of Selectivity: The data presented in Tables 1 and 2 clearly illustrate the profound selectivity of PSI-7409. The IC50 values against various HCV NS5B polymerases are in the low micromolar range, indicating potent inhibition of the viral enzyme.[4] In stark contrast, the IC50 value for human DNA polymerase α is significantly higher at 550 μM, and no noteworthy inhibition is observed for human DNA polymerases β and γ even at concentrations up to 1 mM.[1][4] This translates to a selectivity index (ratio of IC50 for human polymerase to IC50 for viral polymerase) of several hundred to over a thousand-fold, underscoring the minimal potential for interference with host DNA replication.

Metabolic Activation of Sofosbuvir to PSI-7409

The conversion of the prodrug Sofosbuvir to the active triphosphate PSI-7409 is a multi-step enzymatic process that occurs within hepatocytes. Understanding this pathway is crucial for appreciating the targeted delivery of the active inhibitor to the site of viral replication.

Caption: Metabolic activation of Sofosbuvir to PSI-7409 within hepatocytes.

The initial hydrolysis of Sofosbuvir is catalyzed by human cathepsin A and carboxylesterase 1 (CES1).[2][5] This is followed by the removal of the phosphoramidate (B1195095) moiety by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate form.[2] Subsequent phosphorylations by UMP-CMP kinase (UMP-CMPK) and nucleoside diphosphate (B83284) kinase (NDPK) generate the diphosphate and the active triphosphate, PSI-7409, respectively.[4]

Experimental Protocols

Accurate assessment of polymerase inhibition is fundamental to determining selectivity. Below are detailed methodologies for the key in vitro assays.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of PSI-7409 to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (e.g., from genotype 1b, 2a, 3a, or 4a)

-

RNA template (e.g., HCV IRES template)

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³²P]UTP)

-

PSI-7409 (serially diluted)

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

-

RNase inhibitor

-

Stop solution (containing EDTA)

-

Scintillation fluid or phosphorimaging system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, rNTPs (including the radiolabeled rNTP), RNA template, and RNase inhibitor.

-

Add varying concentrations of PSI-7409 to the reaction mixture.

-

Initiate the reaction by adding the recombinant HCV NS5B polymerase.

-

Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Precipitate the newly synthesized radiolabeled RNA.

-

Quantify the amount of incorporated radiolabel using liquid scintillation counting or phosphorimaging.

-

Calculate the percentage of inhibition for each concentration of PSI-7409 relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human DNA Polymerase Inhibition Assay

This assay evaluates the inhibitory effect of PSI-7409 on the activity of human DNA polymerases.

Materials:

-

Human DNA polymerase α, β, or γ[4]

-

Activated calf thymus DNA (as template-primer)[4]

-

Deoxyribonucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [α-³²P]dCTP)[4]

-

PSI-7409 (serially diluted)

-

Reaction buffer (containing Tris-HCl, NaCl, MgCl₂)[4]

-

Stop solution (containing EDTA)[4]

-

Apparatus for quantifying radiolabeled product (e.g., filter binding assay followed by scintillation counting)

Procedure:

-

Set up a 10-μL reaction mixture containing 50 mM Tris (pH 7.5), 50 mM NaCl, 3 mU/μL activated calf thymus DNA, a 20 μM concentration of all four natural deoxynucleoside triphosphates, 4 μCi [α-³²P]dCTP, and 5 mM MgCl₂.[4]

-

Add increasing concentrations of PSI-7409 to the reaction mixtures.[4]

-

Initiate the reactions by adding the respective human DNA polymerase (final concentrations of 20, 18, and 50 μg/mL for polymerase α, β, and γ, respectively).[4]

-

Incubate the reactions at 37°C for 30 minutes.[4]

-

Stop the reactions by adding 1 μL of 0.5 M EDTA.[4]

-

Spot the reaction mixtures onto filters and wash to remove unincorporated dNTPs.

-

Quantify the radioactivity retained on the filters using a scintillation counter.[4]

-

Calculate the percentage of inhibition and determine the IC50 values as described for the HCV NS5B assay.

Experimental and Logical Workflow Visualization

The process of evaluating the selectivity of a polymerase inhibitor follows a logical sequence of steps, from initial screening to detailed kinetic analysis.

Caption: Generalized workflow for determining the selectivity of a polymerase inhibitor.

Conclusion

The extensive in vitro data unequivocally demonstrate the high selectivity of PSI-7409 for the HCV NS5B polymerase over essential human DNA polymerases. This selectivity is a key factor contributing to the favorable safety profile of its prodrug, Sofosbuvir, and its successful clinical application. The detailed protocols and workflows provided in this guide offer a robust framework for the continued research and development of novel, highly selective antiviral agents targeting viral polymerases. This targeted approach remains a cornerstone of modern antiviral therapy, promising potent efficacy with minimized host toxicity.

References

- 1. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 2. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for PSI-7409 Tetrasodium In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the direct-acting antiviral agent sofosbuvir. It acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication.[1][2][3] PSI-7409 functions as a chain terminator, being incorporated into the nascent viral RNA strand and preventing further elongation.[4][5] This document provides detailed protocols for the in vitro evaluation of PSI-7409 tetrasodium (B8768297), including HCV replicon assays for antiviral potency, cytotoxicity assays for selectivity, and in vitro resistance selection studies.

Mechanism of Action of PSI-7409

Sofosbuvir, a prodrug, is metabolized within hepatocytes to its active triphosphate form, PSI-7409. This active metabolite mimics the natural substrate of the HCV NS5B polymerase. Upon incorporation into the growing RNA chain, PSI-7409 terminates viral RNA synthesis due to the lack of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.

Data Presentation: In Vitro Activity of PSI-7409

The following tables summarize the in vitro inhibitory activity of PSI-7409 against various HCV genotypes and its selectivity against human DNA polymerases.

Table 1: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase

| HCV Genotype | NS5B Polymerase | IC50 (µM) |

| 1b | Con1 | 1.6[1] |

| 2a | JFH1 | 2.8[1] |

| 3a | - | 0.7[1] |

| 4a | - | 2.6[1] |

Table 2: Selectivity of PSI-7409 against Human DNA Polymerases

| Human Polymerase | IC50 (µM) |

| DNA Polymerase α | 550[1] |

| DNA Polymerase β | >1000[1] |

| DNA Polymerase γ | >1000[1] |

Experimental Protocols

HCV Replicon Assay for Antiviral Potency

This protocol describes a transient HCV replicon assay using a luciferase reporter to determine the 50% effective concentration (EC50) of PSI-7409.

Materials:

-

HCV replicon plasmid (e.g., containing a luciferase reporter gene)

-

T7 RNA polymerase kit for in vitro transcription

-

Huh-7.5 cells

-

Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Electroporation buffer

-

96-well cell culture plates

-

PSI-7409 tetrasodium

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

In Vitro Transcription of HCV Replicon RNA:

-

Electroporation of Huh-7.5 Cells:

-

Cell Seeding and Compound Treatment:

-

Immediately after electroporation, dilute the cells in complete DMEM and seed them into 96-well plates at a density of 1 x 104 cells per well.

-

Prepare serial dilutions of this compound in complete DMEM.

-

Add the compound dilutions to the appropriate wells. Include a no-drug control.

-

-

Incubation and Luciferase Assay:

-

Data Analysis:

-

Normalize the luciferase readings to the no-drug control.

-

Plot the percentage of inhibition against the log concentration of PSI-7409.

-

Calculate the EC50 value using a non-linear regression analysis.

-

Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of PSI-7409 in Huh-7.5 cells to assess its selectivity.

Materials:

-

Huh-7.5 cells

-

Complete DMEM with 10% FBS

-

96-well cell culture plates

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed Huh-7.5 cells into 96-well plates at a density of 5 x 103 cells per well in complete DMEM.

-

Incubate for 24 hours at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete DMEM.

-

Remove the medium from the cells and add the compound dilutions. Include a no-drug control.

-

-

Incubation and Viability Assay:

-

Incubate the plates for 72 hours at 37°C.

-

Measure cell viability using a commercial assay kit according to the manufacturer's instructions. This typically involves adding the reagent and measuring luminescence.[5]

-

-

Data Analysis:

-

Normalize the viability readings to the no-drug control.

-

Plot the percentage of cytotoxicity against the log concentration of PSI-7409.

-

Calculate the CC50 value.

-

Determine the Selectivity Index (SI) as CC50 / EC50.

-

In Vitro Resistance Selection Study

This protocol describes a method for selecting for HCV replicon variants with reduced susceptibility to PSI-7409.

Materials:

-

Stable HCV replicon-harboring Huh-7.5 cell line (containing a selectable marker like neomycin resistance)

-

Complete DMEM with 10% FBS and G418

-

This compound

-

Cell culture flasks

-

RNA extraction kit

-

RT-PCR reagents

-

Sanger sequencing reagents and access to a sequencer

Protocol:

-

Establishment of Stable Replicon Cells:

-

Resistance Selection:

-

Culture the stable replicon cells in the presence of PSI-7409 at a concentration equal to its EC50.

-

Passage the cells every 3-5 days, gradually increasing the concentration of PSI-7409 (e.g., 2x, 4x, 8x EC50) as the cells begin to grow out.[13][14]

-

Monitor for viral rebound, which is indicative of the emergence of resistant variants.

-

-

Isolation and Characterization of Resistant Clones:

-

Once viral rebound is observed at a higher concentration of PSI-7409, isolate individual resistant colonies.

-

Expand these clones and confirm their reduced susceptibility to PSI-7409 using the HCV replicon assay described above.

-

-

Genotypic Analysis:

-

Extract total RNA from the resistant cell clones.

-

Perform RT-PCR to amplify the HCV NS5B coding region.

-

Sequence the PCR products to identify mutations that may confer resistance to PSI-7409.[12]

-

Conclusion

These detailed protocols provide a framework for the comprehensive in vitro characterization of this compound. By following these procedures, researchers can accurately determine the antiviral potency, selectivity, and resistance profile of this important HCV NS5B polymerase inhibitor. Adherence to proper cell culture and molecular biology techniques is crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. RNA interference blocks gene expression and RNA synthesis from hepatitis C replicons propagated in human liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of Hepatitis C Virus RNA Replication by Cell Culture-Adaptive Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. HCV Subgenomic Replicon Assay. [bio-protocol.org]

- 10. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 13. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard Operating Procedure for the Use of PSI-7409 Tetrasodium in Hepatitis C Virus Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the utilization of PSI-7409 tetrasodium (B8768297), the active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir (B1194449). PSI-7409 is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. These application notes include detailed protocols for in vitro and cell-based assays, physicochemical properties, and a summary of its inhibitory activity. The provided methodologies and data are intended to assist researchers, scientists, and drug development professionals in their studies of HCV replication and the evaluation of potential antiviral therapies.

Introduction

PSI-7409, also known as GS-461203, is the pharmacologically active form of the prodrug sofosbuvir (PSI-7977).[1][2] Sofosbuvir is a cornerstone of modern Hepatitis C therapy, and understanding the activity of its active metabolite is crucial for research and development of novel anti-HCV agents.[1] PSI-7409 acts as a chain terminator of HCV RNA synthesis by inhibiting the NS5B polymerase, an enzyme essential for viral replication.[2] This document outlines the standard operating procedures for handling and using PSI-7409 tetrasodium in a research setting.

Physicochemical Properties

This compound is a white to off-white solid.[3][4] It is the stable salt form of the active triphosphate metabolite of sofosbuvir.[4] Due to the instability of the free acid form, the tetrasodium salt is recommended for research purposes as it retains the same biological activity.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂FN₂Na₄O₁₄P₃ | [3] |

| Molecular Weight | 588.09 g/mol | [3] |

| CAS Number | 1621884-22-7 | [3] |

| Appearance | Solid, White to off-white | [3][4] |

| Solubility | Water: ≥ 100 mg/mL (170.04 mM) | [3] |

| Storage | Store at -20°C, sealed and protected from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [3][4] |

Mechanism of Action

Sofosbuvir, a phosphoramidate (B1195095) prodrug, readily crosses the cell membrane and is metabolized within hepatocytes to its active triphosphate form, PSI-7409.[1][5][6] This metabolic activation involves hydrolysis of the carboxyl ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1), followed by cleavage of the phosphoramidate by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), and subsequent phosphorylations by cellular kinases.[2][5] PSI-7409 then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2] Upon incorporation into the nascent viral RNA strand, it leads to chain termination, thus halting viral replication.[2]

Caption: Metabolic activation of sofosbuvir to PSI-7409 and its inhibitory effect on HCV replication.

Experimental Protocols

In Vitro HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of PSI-7409 to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B. The protocol is based on the incorporation of a radiolabeled nucleotide into a nascent RNA strand.

Materials:

-

Recombinant HCV NS5B polymerase (genotype-specific)

-

This compound

-

Biotinylated oligo(rU₁₂) primer

-

Poly(rA) template

-

[³H]UTP or [α-³²P]UTP

-

Unlabeled UTP, ATP, CTP, GTP

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 30 mM NaCl, 0.01% IGEPAL-CA-630, 3% glycerol

-

RNasin (RNase inhibitor)

-

Stop Solution: 10 mM EDTA in formamide (B127407) or other appropriate stop solution

-

Scintillation fluid and counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA) template (10 µg/mL), biotinylated oligo(rU₁₂) primer (250 nM), unlabeled UTP (1 µM), and RNasin (0.2 U/µL).

-

Serially dilute this compound to the desired concentrations.

-

Add the diluted PSI-7409 or vehicle control (water) to the reaction mixture.

-

Initiate the reaction by adding recombinant HCV NS5B polymerase (2-10 nM) and [³H]UTP (0.5 µCi) or [α-³²P]UTP.

-

Incubate the reaction at 30°C for 60-90 minutes.

-

Terminate the reaction by adding the stop solution.

-

Quantify the incorporated radiolabeled UTP using a scintillation counter or by separating the products on a polyacrylamide gel followed by phosphorimaging.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the PSI-7409 concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro HCV NS5B polymerase inhibition assay.

Cell-Based HCV Replicon Assay

This assay evaluates the antiviral activity of PSI-7409 in a cellular context using human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. These replicons contain the HCV non-structural proteins necessary for RNA replication and often include a reporter gene like luciferase for easy quantification.[7]

Materials:

-

Huh-7 cells harboring an HCV replicon (e.g., genotype 1b, 2a)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

-

This compound

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.[7]

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of PSI-7409 or a vehicle control (medium with no compound).

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[7]

-

After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.[7]

-

The luminescence signal is proportional to the level of HCV RNA replication.[7]

-

Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition of luciferase activity against the logarithm of the PSI-7409 concentration and fitting the data to a dose-response curve.

-

Optionally, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) can be performed in parallel on the same cell line to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Caption: Workflow for the cell-based HCV replicon assay.

Inhibitory Activity and Selectivity

PSI-7409 demonstrates potent and pan-genotypic inhibitory activity against HCV NS5B polymerase.[3][8] It exhibits significantly weaker inhibition against human DNA and RNA polymerases, indicating a high degree of selectivity for the viral enzyme.

| Target Enzyme | IC₅₀ (µM) | Reference |

| HCV NS5B Polymerase Genotype 1b | 1.6 | [3][8] |

| HCV NS5B Polymerase Genotype 2a | 2.8 | [3][8] |

| HCV NS5B Polymerase Genotype 3a | 0.7 | [3][8] |

| HCV NS5B Polymerase Genotype 4a | 2.6 | [3][8] |

| Human DNA Polymerase α | 550 | [3][4] |

| Human DNA Polymerase β | >1000 | [4] |

| Human DNA Polymerase γ | >1000 | [4] |

Intracellular Concentration

The intracellular concentration of PSI-7409 can vary depending on the cell type. In clone A cells, the concentration of PSI-7409 gradually increases to approximately 25 µM over 48 hours.[3][4] In primary human hepatocytes, the formation is much faster, reaching a maximum concentration of about 100 µM within 4 hours and maintaining that level for up to 48 hours.[3][4]

Conclusion

This compound is a critical research tool for studying the mechanism of action of one of the most effective anti-HCV drugs and for the development of new antiviral agents. The protocols and data presented in this document provide a framework for its effective use in in vitro and cell-based assays. Adherence to these standard operating procedures will ensure reproducible and reliable results in the investigation of HCV replication and inhibition.

References

- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]